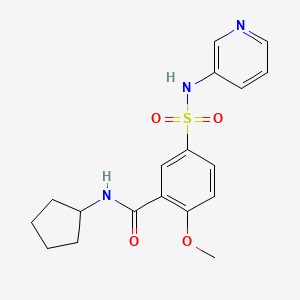![molecular formula C19H20N4OS2 B4914297 1-(5-{[(3-Methylbenzyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-yl)-3-(4-methylphenyl)urea](/img/structure/B4914297.png)
1-(5-{[(3-Methylbenzyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-yl)-3-(4-methylphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-{[(3-Methylbenzyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-yl)-3-(4-methylphenyl)urea is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one sulfur atom.
Preparation Methods
The synthesis of 1-(5-{[(3-Methylbenzyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-yl)-3-(4-methylphenyl)urea involves several steps. One common synthetic route starts with the reaction of 3-methylbenzyl chloride with thiourea to form 3-methylbenzylthiourea. This intermediate is then reacted with hydrazine hydrate to form 3-methylbenzylthiosemicarbazide. The cyclization of this intermediate with carbon disulfide in the presence of a base yields the 1,3,4-thiadiazole ring. Finally, the thiadiazole derivative is reacted with 4-methylphenyl isocyanate to form the desired compound .
Chemical Reactions Analysis
1-(5-{[(3-Methylbenzyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-yl)-3-(4-methylphenyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has shown promising biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 1-(5-{[(3-Methylbenzyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-yl)-3-(4-methylphenyl)urea involves its interaction with specific molecular targets. The compound has been shown to inhibit the activity of certain enzymes, such as protein kinases, by binding to their active sites. This inhibition leads to the disruption of key signaling pathways involved in cell proliferation and survival, ultimately resulting in cell death .
Comparison with Similar Compounds
1-(5-{[(3-Methylbenzyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-yl)-3-(4-methylphenyl)urea can be compared with other thiadiazole derivatives, such as:
1-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea: This compound has similar structural features but different substituents, leading to variations in biological activity.
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol: This compound has a different substituent on the thiadiazole ring, which affects its chemical reactivity and biological properties.
Properties
IUPAC Name |
1-(4-methylphenyl)-3-[5-[(3-methylphenyl)methylsulfanylmethyl]-1,3,4-thiadiazol-2-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4OS2/c1-13-6-8-16(9-7-13)20-18(24)21-19-23-22-17(26-19)12-25-11-15-5-3-4-14(2)10-15/h3-10H,11-12H2,1-2H3,(H2,20,21,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKXCJKDMFLDNIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)CSCC3=CC=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(anilinocarbonyl)phenyl]-4-chlorobenzamide](/img/structure/B4914223.png)

![2-(2,4-dichlorophenyl)-N-[(2,4-dimethoxyphenyl)methyl]ethanamine](/img/structure/B4914243.png)
![2-{1-(2-fluorobenzyl)-4-[(8-methoxy-2H-chromen-3-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B4914250.png)
![4,7-dimethyl-1,5-dioxido-[1,2,5]oxadiazolo[3,4-d]pyridazine-5,6-diium 6-oxide](/img/structure/B4914257.png)

![{2-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]PHENYL}{4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}METHANONE](/img/structure/B4914276.png)
![5-amino-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4914277.png)
![6-[4-(3-pyridinylmethoxy)-1-piperidinyl]-N-(2-thienylmethyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B4914281.png)
![2-[(1,3-benzodioxol-5-yloxy)methyl]-N-(2,2,2-trifluoroethyl)-1,3-oxazole-4-carboxamide](/img/structure/B4914288.png)
![6-methyl-N-propyl-5-[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]-3,4-dihydro-2,7-naphthyridine-2(1H)-carboxamide](/img/structure/B4914291.png)
![2-bromo-N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B4914302.png)
![3-[(2,4-Dichlorophenyl)methylamino]-1-(4-methylphenyl)pyrrolidine-2,5-dione](/img/structure/B4914305.png)
